molecular formula C12H16N4O2S2 B2617969 6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine CAS No. 887202-32-6

6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine

Cat. No.: B2617969
CAS No.: 887202-32-6
M. Wt: 312.41
InChI Key: FPVYYUGSNRVLRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine, can be achieved through various methods. One approach involves the use of elemental sulfur as a traceless oxidizing agent, enabling a remarkably simple solvent-free and catalyst-free synthesis of benzazoles from alkylamines and o-hydroxy/amino/mercaptan anilines .


Chemical Reactions Analysis

Benzothiazoles, including this compound, are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .

Mechanism of Action

The exact mechanism of action of 6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes. It has also been shown to inhibit the growth of various cancer cell lines and to enhance the cytotoxicity of chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine in lab experiments is its broad range of pharmacological properties, which make it a versatile tool for studying various biological processes. However, its use in experiments may be limited by its solubility and stability, which can affect its bioavailability and potency.

Future Directions

There are several future directions for research on 6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine. One area of interest is the development of this compound analogs with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine involves the reaction of 2-aminobenzothiazole with 4-methylpiperazine and sulfonyl chloride. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is then purified using various chromatographic techniques. The purity and yield of the product can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine has been shown to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. These properties make it a promising candidate for scientific research in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)sulfonyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-15-4-6-16(7-5-15)20(17,18)9-2-3-10-11(8-9)19-12(13)14-10/h2-3,8H,4-7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVYYUGSNRVLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.